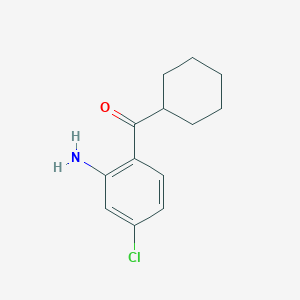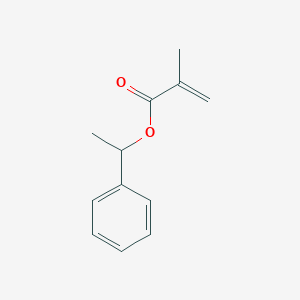![molecular formula C12H7NO3S B13943633 (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene scaffold through an aryne intermediate . Another method involves the electrochemical synthesis of benzothiophene motifs by reacting sulfonhydrazides with internal alkynes under electrochemical conditions .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves the use of metal catalysts and elaborate starting materials. The reaction conditions are optimized to achieve high yields and purity of the desired product. For example, the use of Pd/TiO2 and Cu as catalysts in the presence of hydrogen and ammonia has been reported to be effective for the synthesis of benzothiophene derivatives .
化学反応の分析
Types of Reactions: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
科学的研究の応用
(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, benzothiophene derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
類似化合物との比較
Benzo[c]thiophene: Another isomer of benzothiophene, benzo[c]thiophene, has the thiophene ring fused at a different position on the benzene ring.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
Uniqueness: (Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbonyl and carbamic acid ethynyl ester groups allows for unique interactions with molecular targets and enables the compound to participate in a variety of chemical reactions.
特性
分子式 |
C12H7NO3S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC名 |
ethynyl N-(1-benzothiophene-2-carbonyl)carbamate |
InChI |
InChI=1S/C12H7NO3S/c1-2-16-12(15)13-11(14)10-7-8-5-3-4-6-9(8)17-10/h1,3-7H,(H,13,14,15) |
InChIキー |
TVQQJYFISYBJEY-UHFFFAOYSA-N |
正規SMILES |
C#COC(=O)NC(=O)C1=CC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)





![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)

![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)

